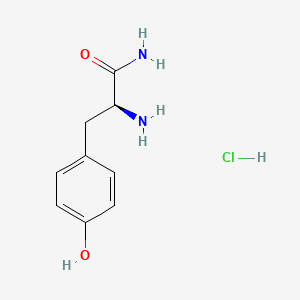

H-Tyr-NH2 hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-NH2 HCl, also known as N-acetyl-L-tyrosine, is a synthetic form of the amino acid tyrosine. It is used in scientific research and laboratory experiments as a precursor to other compounds, as a reagent in biochemical reactions, and as a neurotransmitter modulator. H-Tyr-NH2 HCl is a versatile compound with a variety of applications in the laboratory and in scientific research.

Scientific Research Applications

Analgesic Research

H-Tyr-NH2 hcl is used in the study of analgesics, substances that relieve pain. For instance, it is a component of the tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin), a synthetic derivative of dermorphine . Taphalgin has been evaluated in the tail-flick test in mice, a common method for assessing analgesic activity. The compound significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg .

Opioid Receptor Research

The compound H-Tyr-D-Arg-Phe-Gly-NH2, which includes H-Tyr-NH2 hcl, has been selected for development as a potential analgesic drug based on its close similarity to the structure of natural peptides and its presumed mechanism of interaction with μ-opioid receptors . This makes H-Tyr-NH2 hcl valuable in research related to opioid receptors and their subsequent desensitization .

Enzymatic Degradation Studies

The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, which includes H-Tyr-NH2 hcl, makes the molecule more resistant to enzymatic degradation . This property is useful in studies related to enzymatic degradation and stability of compounds.

Drug Design

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . H-Tyr-NH2 hcl, being a part of such peptides, plays a crucial role in the research and development of new drugs.

Study of Side Effects

As the depth of modification of dermorphine increases, the biological activity changes, manifesting as an increased risk of side effects . H-Tyr-NH2 hcl, being a part of modified dermorphine, is used in the study of these side effects.

Comparative Studies

The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose . This makes H-Tyr-NH2 hcl useful in comparative studies of different analgesics.

properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669542 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-NH2 hcl | |

CAS RN |

53559-18-5 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)